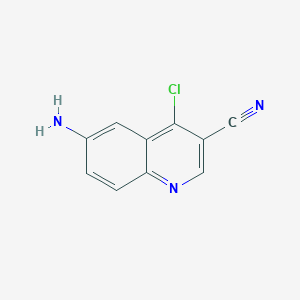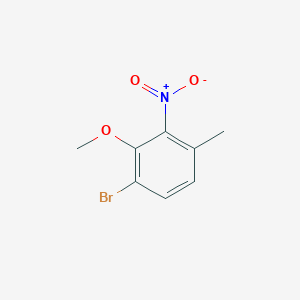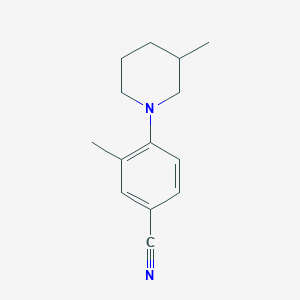![molecular formula C13H20N4O2 B2714598 4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide CAS No. 2408957-99-1](/img/structure/B2714598.png)
4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The compound contains a spiro[4.5]decane structure, which is a type of cycloalkane . It also has a pyrazole ring and a carboxamide group. The exact molecular structure would need to be determined through techniques suchWissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Platinum-group metal complexes play a crucial role in modern photovoltaic devices. While iridium (III) complexes are more commonly studied, platinum (II) complexes offer exciting possibilities. Cyclometalated Pt (II) complexes, in particular, exhibit efficient organic light-emitting properties. The compound EN300-7538621, with its bidentate ligands (C^N and O^O), could serve as a promising candidate for OLEDs. Researchers have synthesized this complex by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by a reaction with a pyrazole-containing 1,3-diketonate ligand. UV-Vis spectrometry studies reveal green fluorescence with a maximum at 514 nm .
Photophysical Studies
Understanding the electronic properties of EN300-7538621 is essential for its applications. Researchers have employed cyclic voltammetry to calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and band gap values. These parameters provide insights into its potential as a phosphor material for photovoltaic devices .
Antileishmanial Activity
Pyrazole-bearing compounds have shown diverse pharmacological effects, including potent antileishmanial activity. Although specific studies on EN300-7538621 are scarce, its structural features suggest potential in combating leishmaniasis, a parasitic disease caused by Leishmania species .
Antimalarial Properties
Similar to antileishmanial effects, pyrazole derivatives have demonstrated antimalarial activity. While direct studies on EN300-7538621 are limited, its hydrazine-coupled pyrazole moiety warrants investigation for potential antimalarial applications .
Cross-Coupling Reactions
EN300-7538621’s unique structure may find utility in cross-coupling reactions. For instance, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (a related compound) is used in Suzuki-Miyaura cross-coupling reactions and transesterification reactions . EN300-7538621’s boron-containing functional group could similarly participate in such reactions.
Eigenschaften
IUPAC Name |
4-(1-methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-16-7-10(6-15-16)11-8-17(12(14)18)9-13(11)2-4-19-5-3-13/h6-7,11H,2-5,8-9H2,1H3,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHQWIIOABXAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC23CCOCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


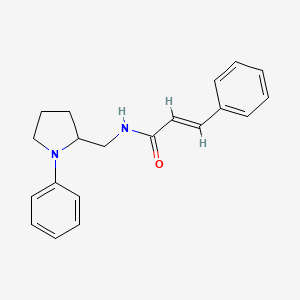
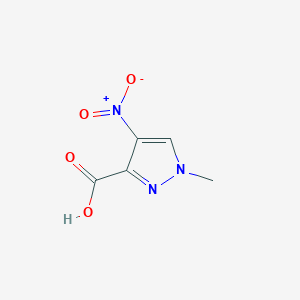

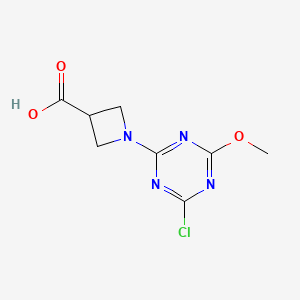
![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2714523.png)
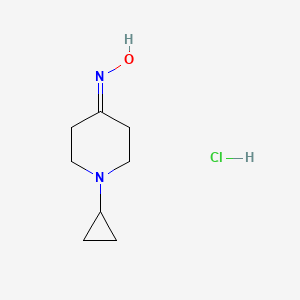
![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)
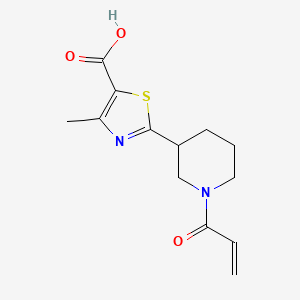
![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)
